molecular formula C11H11N3O6 B157900 1-(2,4-Dinitrophenyl)-D-proline CAS No. 10189-66-9

1-(2,4-Dinitrophenyl)-D-proline

Cat. No. B157900
CAS RN: 10189-66-9
M. Wt: 281.22 g/mol
InChI Key: MVZXUWLTGGBNHL-SECBINFHSA-N
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Description

1-(2,4-Dinitrophenyl)-D-proline, also known as DNPP, is a chemical compound that has been widely used in scientific research. This compound is a derivative of proline, an amino acid that is found in many proteins. DNPP is a yellow crystalline powder that is soluble in organic solvents like ethanol and acetone.

Mechanism Of Action

1-(2,4-Dinitrophenyl)-D-proline is a proline derivative that can interact with proteins and enzymes in various ways. 1-(2,4-Dinitrophenyl)-D-proline can form covalent bonds with proteins and modify their conformation, which can affect their function. 1-(2,4-Dinitrophenyl)-D-proline can also inhibit the activity of enzymes by binding to their active sites and blocking their catalytic activity.

Biochemical And Physiological Effects

1-(2,4-Dinitrophenyl)-D-proline has been shown to have various biochemical and physiological effects. 1-(2,4-Dinitrophenyl)-D-proline can induce oxidative stress in cells by generating reactive oxygen species. 1-(2,4-Dinitrophenyl)-D-proline can also affect the metabolism of amino acids and other small molecules in cells. 1-(2,4-Dinitrophenyl)-D-proline has been shown to have cytotoxic effects on cancer cells, which makes it a potential candidate for cancer therapy.

Advantages And Limitations For Lab Experiments

1-(2,4-Dinitrophenyl)-D-proline has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in various assays and experiments. 1-(2,4-Dinitrophenyl)-D-proline is also a fluorescent probe that can be used to study protein conformational changes in real-time. However, 1-(2,4-Dinitrophenyl)-D-proline has some limitations as well. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. 1-(2,4-Dinitrophenyl)-D-proline can also form covalent bonds with proteins irreversibly, which can affect their function permanently.

Future Directions

There are several future directions for research on 1-(2,4-Dinitrophenyl)-D-proline. One direction is to study the mechanism of action of 1-(2,4-Dinitrophenyl)-D-proline in more detail, including its interactions with proteins and enzymes. Another direction is to develop new 1-(2,4-Dinitrophenyl)-D-proline derivatives that can be used as probes or inhibitors for specific proteins or enzymes. 1-(2,4-Dinitrophenyl)-D-proline can also be used in the development of new drugs and therapies for various diseases, including cancer. Finally, 1-(2,4-Dinitrophenyl)-D-proline can be used in the development of new diagnostic tools for detecting protein conformational changes in real-time.
Conclusion
In conclusion, 1-(2,4-Dinitrophenyl)-D-proline is a proline derivative that has been widely used in scientific research. 1-(2,4-Dinitrophenyl)-D-proline can be synthesized using various methods and has several applications in research, including as a fluorescent probe and a substrate for enzyme-catalyzed reactions. 1-(2,4-Dinitrophenyl)-D-proline has several biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for research on 1-(2,4-Dinitrophenyl)-D-proline, including the development of new derivatives and the study of its mechanism of action.

Synthesis Methods

1-(2,4-Dinitrophenyl)-D-proline can be synthesized by reacting 2,4-dinitrochlorobenzene with L-proline in the presence of a base such as sodium hydroxide. The reaction yields 1-(2,4-Dinitrophenyl)-D-proline as a product, which can be purified using various techniques such as recrystallization and column chromatography.

Scientific Research Applications

1-(2,4-Dinitrophenyl)-D-proline has been used in various scientific research applications, including as a fluorescent probe for studying protein conformational changes, as a chiral selector in chromatography, and as a substrate for studying enzyme-catalyzed reactions. 1-(2,4-Dinitrophenyl)-D-proline has also been used in the development of new drugs and therapies for various diseases.

properties

CAS RN

10189-66-9

Product Name

1-(2,4-Dinitrophenyl)-D-proline

Molecular Formula

C11H11N3O6

Molecular Weight

281.22 g/mol

IUPAC Name

(2R)-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H11N3O6/c15-11(16)9-2-1-5-12(9)8-4-3-7(13(17)18)6-10(8)14(19)20/h3-4,6,9H,1-2,5H2,(H,15,16)/t9-/m1/s1

InChI Key

MVZXUWLTGGBNHL-SECBINFHSA-N

Isomeric SMILES

C1C[C@@H](N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

SMILES

C1CC(N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Canonical SMILES

C1CC(N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

synonyms

N-(2,4-Dinitrophenyl)-D-proline

Origin of Product

United States

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